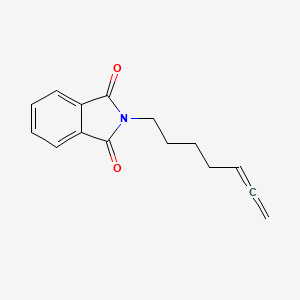![molecular formula C15H12O5 B14256673 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid CAS No. 380908-56-5](/img/structure/B14256673.png)
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid, characterized by the presence of an oxoethoxy group attached to a phenoxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-oxoethyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-oxoethoxy)phenol. This intermediate is then reacted with 3-bromobenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-phenoxy-: Similar structure but lacks the oxoethoxy group.
Benzoic acid, 2-phenoxy-: Similar structure with the phenoxy group in a different position
Uniqueness
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is unique due to the presence of the oxoethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
380908-56-5 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
3-[4-(2-oxoethoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-8-9-19-12-4-6-13(7-5-12)20-14-3-1-2-11(10-14)15(17)18/h1-8,10H,9H2,(H,17,18) |
InChI-Schlüssel |
DZZWWOUPWWKWBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OCC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)



![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)

![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
